8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic compounds characterized by a fused pyrimidine and imidazole ring structure. This specific compound features a diethylamino group, a methyl group, and a phenethyl group attached to the purine core, making it of significant interest in medicinal chemistry due to its potential pharmacological activities.
The compound can be classified under purine derivatives, which are known for their roles in various biological processes, including cellular signaling and energy transfer. It is often synthesized for research purposes in pharmacology and medicinal chemistry, particularly for its potential interactions with neurotransmitter receptors.
The synthesis of 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione typically involves several steps:
These methods ensure that the desired functional groups are correctly positioned on the purine structure to yield the target compound .
The molecular formula of 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione is , with a molecular weight of approximately 480.63 g/mol. The IUPAC name reflects its structural complexity:
The structure features a purine ring system with various substituents that influence its biological activity .
The compound can undergo several chemical reactions:
The mechanism of action for 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione likely involves its interaction with specific receptors or enzymes within biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of certain kinases or neurotransmitter receptors (such as serotonin receptors), thereby influencing signaling pathways related to cell proliferation and survival . This action could lead to potential therapeutic effects in conditions like anxiety or depression.
The physical properties include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of nitrogen-containing groups.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione has potential applications in:
This compound exemplifies the intricate relationship between chemical structure and biological function, highlighting its relevance in contemporary medicinal chemistry research.
The compound 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione belongs to the N-alkylated purine-dione family, characterized by a xanthine-like core modified at the N7 and C8 positions. This scaffold is defined by a bicyclic structure comprising fused pyrimidine and imidazole rings, with carbonyl groups at C2 and C6 (dione moiety) enabling hydrogen bonding with biological targets [1]. The purine-dione core is a privileged structure in medicinal chemistry due to its dual roles:
Table 1: Core Structural Features of Purine-Dione Derivatives and Associated Pharmacological Activities
Core Modification Site | Common Substituents | Biological Targets | Therapeutic Implications |
---|---|---|---|
N7 | Alkyl/arylalkyl | Kinase ATP-binding domains | Anticancer, anti-inflammatory |
C8 | Aminoalkyl chains | G-protein-coupled receptors (e.g., adenosine) | Neuroprotection, vasodilation |
N1/N3 | Methyl/propargyl | Phosphodiesterases (PDEs) | Bronchodilation, cognitive enhancement |
The pharmacological significance of this class is underscored by its structural mimicry of endogenous purines (e.g., adenine), enabling targeted interactions with minimal off-target effects [1] [4].
Functionalization at C8 and N7 is critical for optimizing drug-like properties. In this compound, two substituents dominate its bioactivity profile:
Table 2: Impact of Substituents on Physicochemical and Binding Properties
Substituent | logP Contribution | Key Molecular Interactions | Target Affinity Enhancement |
---|---|---|---|
Diethylaminoethyl (C8) | +0.8 | Ionic bonds with Glu81/Lys89 (CDK2) | 15-fold increase vs. unsubstituted dione |
Phenylethyl (N7) | +2.1 | π-π stacking with Phe168 (A~2A~ receptor) | K~i~ = 12 nM (A~2A~) |
These modifications exemplify structure-activity relationship (SAR) principles, where strategic functionalization tailors pharmacokinetic and pharmacodynamic outcomes [1] [5].
Purine derivatives have evolved from natural product-inspired scaffolds to synthetically optimized therapeutics:
Critical milestones include the repurposing of purine-diones from bronchodilators to kinase inhibitors (e.g., PI3Kδ inhibitors in lymphoma), driven by computational modeling and high-throughput screening [3] [7]. The integration of cationic amphiphilic moieties further expanded applications to lysosomal-targeted therapies, addressing drug-induced phospholipidosis via phospholipase A~2~ inhibition [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1